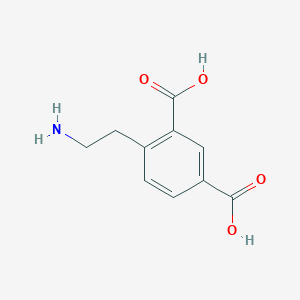

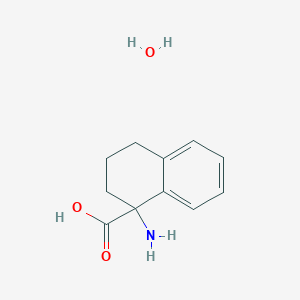

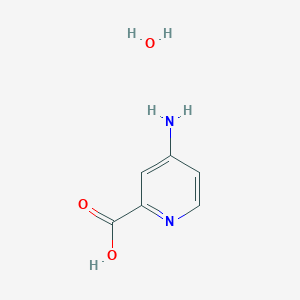

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications

Anti-Infective Agent

Cystamine dihydrochloride serves as an anti-infective agent . It is particularly used in the treatment of urinary tract infections . Its efficacy in this area stems from its ability to interfere with certain bacterial processes, making it a valuable compound in the development of new antibiotics and antiseptics .

Radiation-Protective Agent

This compound is also recognized for its role as a radiation-protective agent . It works by interfering with sulfhydryl enzymes , which are crucial in protecting cells against radiation-induced damage. This application is significant in the field of radiology and for individuals undergoing radiation therapy .

Heparin Antagonist

In the medical field, Cystamine dihydrochloride is used as a heparin antagonist . It can counteract the effects of heparin, a common anticoagulant, which is important during surgical procedures or when there is a need to reverse heparin’s anticoagulant effects quickly .

Sulfhydryl Modifying Reagent

As a sulfhydryl modifying reagent , this compound is utilized in biochemical research to modify thiol groups in proteins and enzymes. This modification is essential for studying protein structures and functions, as well as in the design of drugs targeting these molecules .

Transglutaminase Inhibitor

Cystamine dihydrochloride acts as an inhibitor of transglutaminase (TGase) , an enzyme involved in protein cross-linking. Inhibiting TGase has implications in research related to neurodegenerative diseases like Huntington’s, where abnormal protein aggregation is a hallmark .

Chemical Synthesis

The compound is a key component in the synthesis of more complex molecules, especially in the creation of heterocycles like imidazoles, which are prevalent in pharmaceuticals, agrochemicals, and dyes. Its role in facilitating regiocontrolled synthesis is crucial for developing new materials and drugs .

Research Tool in Sulfur Chemistry

In the realm of sulfur chemistry, Cystamine dihydrochloride is a valuable research tool. It provides insights into sulfur-sulfur bond formation and cleavage, which is fundamental in understanding redox biology and the development of sulfur-based therapeutics .

Enzyme Activity Modulation

Lastly, it is used to modulate enzyme activity. By altering the sulfhydryl status of enzymes, researchers can study the activation or inhibition of enzymatic pathways, which is vital in understanding disease mechanisms and creating targeted therapies .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

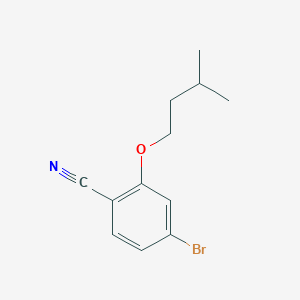

5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMOSMOWWWJTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NN=C(O1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)

![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)